molecular formula C24H22N2O2 B14299588 Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- CAS No. 121111-60-2

Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-

Cat. No.: B14299588
CAS No.: 121111-60-2
M. Wt: 370.4 g/mol
InChI Key: BZZLJBATVQIDFE-UHFFFAOYSA-N
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Description

Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- is a complex organic compound with a unique structure that combines phenol, imidazole, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. This process often requires strong electron-attracting groups and basic nucleophilic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Scientific Research Applications

Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-.

Properties

CAS No.

121111-60-2

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxyphenol

InChI

InChI=1S/C24H22N2O2/c1-15-4-8-17(9-5-15)22-23(18-10-6-16(2)7-11-18)26-24(25-22)19-12-13-20(27)21(14-19)28-3/h4-14,27H,1-3H3,(H,25,26)

InChI Key

BZZLJBATVQIDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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